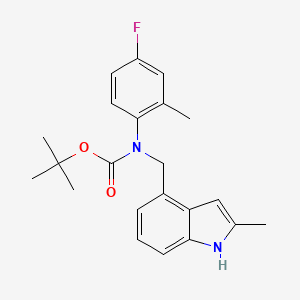
Agaroheptaose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Agaroheptaose is a type of agarooligosaccharide, which is derived from agarose, a polysaccharide found in the cell walls of red algae. Agarose is composed of repeating units of D-galactose and 3,6-anhydro-L-galactose linked by alternating β-1,4 and α-1,3 glycosidic bonds . This compound specifically consists of seven such repeating units, making it a heptasaccharide.
準備方法
Synthetic Routes and Reaction Conditions
Agaroheptaose can be synthesized through the enzymatic hydrolysis of agarose. The process involves the use of β-agarases, which cleave the β-1,4 glycosidic bonds in agarose to produce agarooligosaccharides of varying lengths . The reaction conditions typically involve maintaining an optimal pH and temperature for the enzyme activity, which can vary depending on the specific β-agarase used.
Industrial Production Methods
In an industrial setting, the production of this compound involves the liquefaction of agarose using citric acid, followed by enzymatic hydrolysis with β-agarase . This method ensures high purity and yield of this compound. The process can be scaled up by optimizing the enzyme concentration, reaction time, and temperature to maximize the production efficiency.
化学反応の分析
Types of Reactions
Agaroheptaose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The most common reaction is enzymatic hydrolysis, where specific enzymes like β-agarases and α-neoagarobiose hydrolases break down the glycosidic bonds .
Common Reagents and Conditions
Hydrolysis: Enzymes such as β-agarase and α-neoagarobiose hydrolase are used under optimal pH and temperature conditions.
Oxidation and Reduction: These reactions can be carried out using standard oxidizing and reducing agents under controlled conditions.
Major Products
The major products formed from the hydrolysis of this compound include smaller agarooligosaccharides such as agarotriose and agaropentaose .
科学的研究の応用
Agaroheptaose has a wide range of applications in scientific research:
作用機序
The mechanism of action of agaroheptaose involves its enzymatic breakdown by specific agarolytic enzymes. For instance, β-agarase cleaves the β-1,4 glycosidic bonds, converting this compound into smaller oligosaccharides . These smaller oligosaccharides can then be further hydrolyzed by other enzymes, such as α-neoagarobiose hydrolase, to release monomeric sugars like D-galactose and 3,6-anhydro-L-galactose .
類似化合物との比較
Agaroheptaose is part of a family of agarooligosaccharides, which also includes agarotriose, agaropentaose, and agarononaose . Compared to these similar compounds, this compound has a unique structure with seven repeating units, which can influence its enzymatic degradation and physiological activities. For example, while agarotriose and agaropentaose are also products of agarose hydrolysis, this compound has distinct properties that make it suitable for specific applications in research and industry .
特性
分子式 |
C42H66O33 |
|---|---|
分子量 |
1099.0 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[[(1S,3S,4S,5S,8R)-4-hydroxy-8-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol |
InChI |
InChI=1S/C42H66O33/c43-1-8-15(47)19(51)20(52)37(64-8)70-27-12-5-60-33(27)25(57)41(68-12)74-31-17(49)10(3-45)66-39(22(31)54)72-29-14-7-62-35(29)26(58)42(69-14)75-32-18(50)11(4-46)65-38(23(32)55)71-28-13-6-61-34(28)24(56)40(67-13)73-30-16(48)9(2-44)63-36(59)21(30)53/h8-59H,1-7H2/t8-,9-,10-,11-,12+,13+,14+,15+,16+,17+,18+,19+,20-,21-,22-,23-,24+,25+,26+,27-,28-,29-,30+,31+,32+,33+,34+,35+,36-,37+,38+,39+,40+,41+,42+/m1/s1 |
InChIキー |
FDJBFZNASCYAIJ-MGMSNSSYSA-N |
異性体SMILES |
C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@@H]4[C@@H]5CO[C@H]4[C@@H]([C@@H](O5)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O[C@@H]7[C@@H]8CO[C@H]7[C@@H]([C@@H](O8)O[C@H]9[C@H]([C@H](O[C@H]([C@@H]9O)O)CO)O)O)CO)O)O)CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
正規SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)OC4C5COC4C(C(O5)OC6C(C(OC(C6O)OC7C8COC7C(C(O8)OC9C(C(OC(C9O)O)CO)O)O)CO)O)O)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B14751444.png)
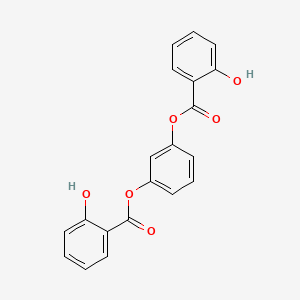
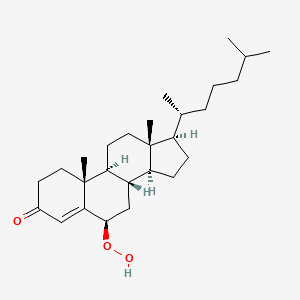
![(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol](/img/structure/B14751471.png)
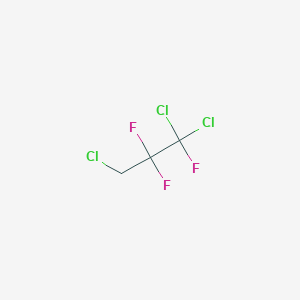
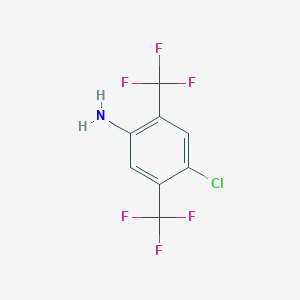
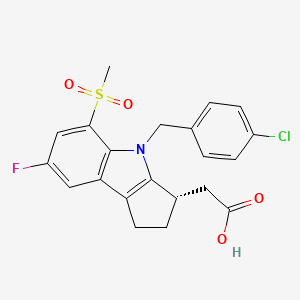

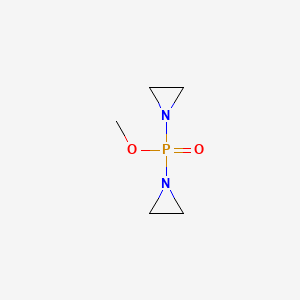
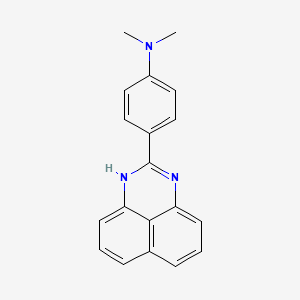
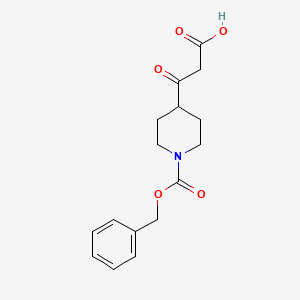
![5-(5,14,16-Trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one](/img/structure/B14751507.png)

